Geodin

Descripción general

Descripción

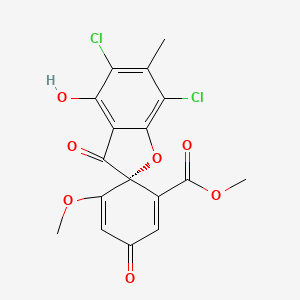

(+)-geodin is an oxaspiro compound that is 3H,4'H-spiro[[1]benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione substituted by methoxycarbonyl, hydroxy, chloro, methyl, methoxy and chloro groups at positions 2', 4, 5, 6, 6' and 7, respectively. It is a fungal metabolite isolated from Aspergillus terreus and Penicillium glabrum. It has a role as a Penicillium metabolite and an Aspergillus metabolite. It is a methyl ester, an oxaspiro compound, an organochlorine compound, a member of 1-benzofurans, a member of phenols and an ether. It is a conjugate acid of a (+)-geodin(1-).

Estin is a natural product found in Aspergillus terreus with data available.

Mecanismo De Acción

Target of Action

Geodin, also known as Ziprasidone, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar disorder . It mainly binds to and inhibits receptors for dopamine and serotonin, with partial inhibition of receptors for histamine, norepinephrine, and acetylcholine . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

It is believed to inhibit communication between nerves in the brain by blocking receptors on the nerves for several neurotransmitters . It functions as an antagonist at the D2, 5-HT2A, and 5-HT1D receptors and as an agonist at the 5-HT1A receptor . This compound also moderately inhibits the reuptake of serotonin and norepinephrine .

Biochemical Pathways

It is known that the compound affects the pathways related to dopamine, serotonin, histamine, norepinephrine, and acetylcholine . The inhibition of these pathways and the resulting changes in neurotransmitter levels are believed to contribute to this compound’s antipsychotic effects .

Pharmacokinetics

This compound has a bioavailability of 60% when administered orally and 100% when administered intramuscularly . It is metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase . The elimination half-life of this compound is approximately 7 to 10 hours , and it is excreted in the urine and feces .

Result of Action

The result of this compound’s action is a reduction in the symptoms of schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder . Although classified as an atypical antipsychotic, this compound appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of this compound . Additionally, factors such as the patient’s overall health, co-administration with other medications, and individual genetic factors can also influence the drug’s action and effectiveness .

Análisis Bioquímico

Biochemical Properties

Geodin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the production of this compound in Aspergillus terreus involves a gene cluster, which includes a polyketide synthase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the production of this compound involves the activation of a transcription factor in the this compound gene cluster .

Actividad Biológica

Geodin, a natural product derived from marine fungi, particularly Aspergillus species, exhibits a diverse range of biological activities. This article reviews the significant findings related to its biological effects, including antimicrobial, antiviral, cytotoxic, and modulatory properties. The exploration of this compound's structure-activity relationships (SAR) through various derivatives has provided insights into enhancing its efficacy.

Overview of Biological Activities

This compound's biological activities can be categorized as follows:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Aeromonas salmonicida. The minimum inhibitory concentration (MIC) values for these pathogens suggest its potential use as an antimicrobial agent.

- Antiviral Activity : Studies indicate that this compound possesses antiviral properties, potentially offering therapeutic avenues against viral infections.

- Cytotoxic Activity : this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential in cancer therapy.

- Glucose Uptake Modulation : It has been shown to enhance glucose uptake in rat adipocytes, which could have implications for metabolic disorders like diabetes.

- Fibrinolytic Enhancement : this compound also enhances fibrinolytic activity, suggesting possible applications in treating thrombotic conditions.

Structure-Activity Relationship (SAR)

Recent studies have focused on modifying this compound's structure to improve its biological activity. A series of semi-synthetic derivatives were created to evaluate their antimicrobial and antifungal properties:

| Compound | Antibacterial Activity (MIC μM) | Antifungal Activity (MIC μM) |

|---|---|---|

| This compound | - | - |

| Compound 2 | 2.35 | 1.20 |

| Compound 3 | 4.56 | 0.59 |

| Compound 4 | 2.42 | 2.44 |

| Compound 5 | 9.41 | - |

| Compound 6 | - | - |

| Compound 7 | - | - |

This table highlights the varying degrees of activity among the derivatives, with Compound 3 showing the highest antifungal efficacy against Candida albicans.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound and its derivatives against pathogenic bacteria and fungi. The results indicated that certain modifications significantly enhanced antibacterial activity against S. aureus and antifungal activity against C. albicans .

- Cytotoxic Effects : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggested that this compound could induce apoptosis in specific cancer cells, making it a candidate for further anticancer research .

- Metabolic Modulation : Research involving rat adipocytes demonstrated that this compound could stimulate glucose uptake, which is crucial for developing treatments for insulin resistance and type 2 diabetes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Geodin has been utilized in several scientific domains, particularly in the fields of pharmacology, environmental science, and biochemistry. Below are some key applications:

Pharmacological Applications

- Anticancer Research : Studies have shown that this compound exhibits bioactivity against various cancer cell lines. For instance, fermentation extracts containing this compound have demonstrated efficacy against epithelial colon adenocarcinoma cells, highlighting its potential as a source for novel anticancer agents .

- Antimicrobial Properties : this compound has been identified among secondary metabolites that inhibit the growth of pathogenic microorganisms. This property is crucial for developing new antibiotics and antifungal treatments .

Environmental Applications

- Soil Health and Fertility : this compound's role in enhancing soil microbial activity can contribute to improved soil health. Its application in agricultural practices may lead to better crop yields and sustainable farming methods .

- Bioremediation : Given its biological activity, this compound can be explored for use in bioremediation processes to detoxify contaminated environments, particularly those affected by heavy metals or organic pollutants .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anticancer Properties of this compound

In a study conducted on the effects of this compound on cancer cell lines, researchers isolated several metabolites from fungal sources that included this compound. The results indicated a significant reduction in cell viability among treated groups compared to controls, suggesting the potential for developing new cancer therapies based on these findings .

Case Study 2: Environmental Remediation Using this compound

A project focused on using this compound for bioremediation was implemented in a heavily polluted industrial area. The application of this compound-rich microbial cultures resulted in a marked decrease in soil contaminants over six months, demonstrating its effectiveness as a bioremediation agent .

Propiedades

Número CAS |

427-63-4 |

|---|---|

Fórmula molecular |

C17H12Cl2O7 |

Peso molecular |

399.2 g/mol |

Nombre IUPAC |

methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1 |

Clave InChI |

LUBKKVGXMXTXOZ-QGZVFWFLSA-N |

SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

SMILES isomérico |

CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

SMILES canónico |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

Apariencia |

Pale yellow solidPurity:≥95% by HPLC |

Sinónimos |

Methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of (+)-geodin is C17H12Cl2O7 and its molecular weight is 403.18 g/mol. []

ANone: Geodin has been characterized using a variety of spectroscopic methods, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, ]

ANone: this compound is a fungal metabolite produced via a complex biosynthetic pathway that begins with the polyketide precursor, emodin. [, , ]

ANone: Several enzymes play key roles in this compound biosynthesis, including polyketide synthases (PKSs), cytochrome P450 enzymes, methyltransferases, and halogenases. One specific enzyme, dihydrothis compound oxidase, catalyzes the final step of (+)-geodin biosynthesis. [, , , ]

ANone: Yes, factors like carbon and nitrogen sources, pH, and the presence of elicitors can significantly impact this compound production. For example, crude glycerol can be used as an alternative substrate, but the presence of contaminants can influence this compound yields. [, , ]

ANone: this compound exhibits a broad range of biological activities, including antiviral, antimicrobial, cytotoxic, and fibrinolytic enhancement properties. [, , , , ]

ANone: Studies suggest that this compound inhibits viral replication by interfering with processes between viral adsorption and viral protein synthesis. []

ANone: Research suggests that this compound, along with other fungal metabolites, enhances fibrinolytic activity in bovine aortic endothelial cells by potentially inducing urokinase production and/or inhibiting plasminogen activator inhibitor-1 (PAI-1). []

ANone: Modifications to the this compound structure, such as the introduction of halogenated benzyl groups or esterification of the 4-OH group, have been shown to influence its insecticidal and antibacterial activities. [, ]

ANone: this compound can be isolated from fungal cultures using solvent extraction methods, followed by purification techniques like column chromatography. [, ]

ANone: Various techniques are employed to analyze this compound, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, ]

ANone: Yes, the gene cluster responsible for this compound biosynthesis has been identified in Aspergillus terreus and successfully transferred to Aspergillus nidulans for heterologous expression. [, ]

ANone: This achievement enables researchers to study the this compound biosynthetic pathway in a genetically tractable host, facilitating further investigations into gene function and potential pathway engineering. [, ]

ANone: this compound’s diverse biological activities make it a promising candidate for further development as an antiviral, antibacterial, antifungal, or anticancer agent. [, , ]

ANone: Further investigation of this compound's mechanism of action, in vivo efficacy, and toxicological profile is needed. Additionally, exploring the potential for engineering this compound derivatives with improved activity and pharmacokinetic properties holds promise. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.